tiocetonas

Thioacetones, or thioketones, are a class of organic compounds characterized by the presence of a carbon-sulfur double bond (C=S) and exhibit unique reactivity due to their sulfur-containing group. These functional groups can be found in various applications, ranging from pharmaceuticals to agrochemicals. The structure of thioacetones is analogous to that of ketones but features a sulfur atom instead of an oxygen atom, imparting them with different physical and chemical properties.

Thioacetones are versatile compounds due to their ability to undergo nucleophilic substitution reactions and exhibit enhanced reactivity towards electrophiles compared to their corresponding ketone analogs. They can be synthesized through various methods, including the reaction between a thiol and an acyl halide or carboxylic acid derivative.

In pharmaceutical research, thioacetones are of interest as potential drug candidates due to their ability to form stable thioether linkages, which can modulate biological activity. Additionally, these compounds play crucial roles in synthetic organic chemistry as intermediate building blocks for the synthesis of more complex molecules with diverse functionalities.

Overall, thioketones represent an important class of functionalized organic compounds with a wide array of potential applications across multiple industries.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

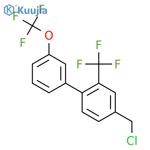

|

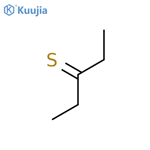

Pentane-3-thione | 7740-30-9 | C5H10S |

|

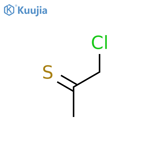

1-Chloropropane-2-thione | 126742-25-4 | C3H5ClS |

|

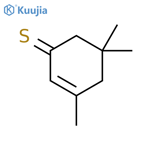

2-Cyclohexene-1-thione, 3,5,5-trimethyl- | 30221-55-7 | C9H14S |

|

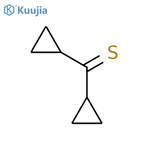

Methanethione, dicyclopropyl- | 38381-24-7 | C7H10S |

|

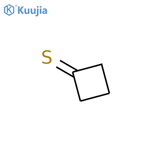

Cyclobutanethione | 68285-78-9 | C4H6S |

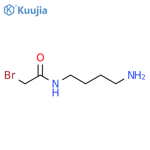

|

1-bromopropane-2-thione | 120824-78-4 | C3H5BrS |

|

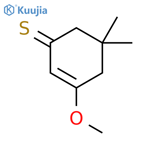

3-Methoxy-5,5-dimethylcyclohex-2-ene-1-thione | 70134-09-7 | C9H14OS |

Literatura Relacionada

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

Fornecedores recomendados

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados